molecular formula C19H16BrN3O3 B5066073 2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

Cat. No.: B5066073
M. Wt: 414.3 g/mol
InChI Key: BEMOLZSLEIOFQA-UHFFFAOYSA-N
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Description

2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its indole and chromene moieties, which are fused together, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step reactions. One common approach is to start with the preparation of the indole and chromene precursors, followed by their coupling to form the spiro linkage. Key steps may include:

    Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Cyclization: Formation of the spiro linkage through cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonitrile group to amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins or enzymes. The spiro structure may also contribute to its unique biological activity by providing a rigid and specific three-dimensional shape.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4,6-dimethylpyridine: Shares the amino and bromo functional groups but lacks the spiro structure.

    1H-Indole, 2,3-dimethyl-: Contains the indole moiety but differs in the substitution pattern and absence of the spiro linkage.

    2-Amino-5,6-dimethylbenzimidazole: Similar in having an amino group and a fused ring system but differs in overall structure and functional groups.

Uniqueness

The uniqueness of 2’-amino-6-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of functional groups and the rigid spiro linkage make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-8-3-14(24)16-15(4-8)26-17(22)11(7-21)19(16)10-5-9(2)12(20)6-13(10)23-18(19)25/h5-6,8H,3-4,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMOLZSLEIOFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(C4=C(C=C(C(=C4)C)Br)NC3=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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